molecular formula C15H24N4O2 B15261658 tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B15261658
M. Wt: 292.38 g/mol
InChI Key: LLZIPWQSAVHLIF-UHFFFAOYSA-N
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Description

tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the pyrazole ring and the spirocyclic framework contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-pyrazole-4-carboxylic acid with tert-butylamine under acidic conditions to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, and substituted pyrazole derivatives, which can be further utilized in various synthetic applications .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reactivity patterns and the development of novel synthetic methodologies .

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. The pyrazole ring is known for its bioactivity, and the spirocyclic structure can enhance the compound’s stability and bioavailability .

Medicine

In medicine, derivatives of this compound are studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. The ability to modify the structure allows for the fine-tuning of its pharmacological properties .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties and reactivity .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the spirocyclic structure provides rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances the compound’s stability and reactivity, making it a valuable scaffold for the development of new molecules with diverse applications .

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 3-(1-methylpyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-6-5-15(10-19)9-16-12(15)11-7-17-18(4)8-11/h7-8,12,16H,5-6,9-10H2,1-4H3

InChI Key

LLZIPWQSAVHLIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2C3=CN(N=C3)C

Origin of Product

United States

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